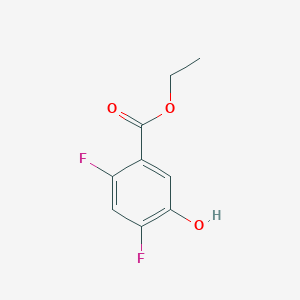

Ethyl 2,4-difluoro-5-hydroxybenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-ジフルオロ-5-ヒドロキシ安息香酸エチルは、分子式C9H8F2O3の有機化合物です。ベンゾ酸の誘導体であり、ベンゼン環の2位と4位の炭素に結合した水素原子がフッ素原子に、5位の炭素に結合した水素原子がヒドロキシル基に置き換わっています。エチルエステル基は、ベンゾ酸のカルボキシル基に結合しています。

準備方法

合成ルートと反応条件

2,4-ジフルオロ-5-ヒドロキシ安息香酸エチルの合成は、通常、2,4-ジフルオロ-5-ヒドロキシ安息香酸とエタノールをエステル化することで行われます。この反応は、硫酸または塩酸などの酸触媒によって促進されます。一般的な反応スキームは以下の通りです。

2,4-ジフルオロ-5-ヒドロキシ安息香酸+エタノール酸触媒2,4-ジフルオロ-5-ヒドロキシ安息香酸エチル+水

反応は、酸からエステルへの完全な転換を保証するために、還流条件下で行われます。生成物は、再結晶またはカラムクロマトグラフィーによって精製されます。

工業生産方法

工業的な環境では、2,4-ジフルオロ-5-ヒドロキシ安息香酸エチルの生産は、連続フロー反応器を使用することでスケールアップすることができます。この方法は、反応条件のより良い制御とより高い収率を可能にします。試薬の添加と副生成物の除去のための自動化されたシステムの使用は、プロセス効率をさらに高めることができます。

化学反応解析

反応の種類

2,4-ジフルオロ-5-ヒドロキシ安息香酸エチルは、以下のようなさまざまな化学反応を起こすことができます。

酸化: ヒドロキシル基は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を用いてカルボニル基に酸化することができます。

還元: エステル基は、水素化リチウムアルミニウムなどの還元剤を用いてアルコールに還元することができます。

置換: フッ素原子は、適切な条件下でアミンまたはチオールなどの他の求核剤によって置換することができます。

一般的な試薬と条件

酸化: アルカリ性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: 水素化ナトリウムなどの塩基の存在下のアミンなどの求核剤。

主な生成物

酸化: 2,4-ジフルオロ-5-ヒドロキシベンズアルデヒド。

還元: 2,4-ジフルオロ-5-ヒドロキシベンジルアルコールエチル。

置換: 2,4-ジアミノ-5-ヒドロキシ安息香酸エチル(アミンを用いた場合)。

化学反応の分析

Types of Reactions

Ethyl 2,4-difluoro-5-hydroxybenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

Oxidation: 2,4-difluoro-5-hydroxybenzaldehyde.

Reduction: Ethyl 2,4-difluoro-5-hydroxybenzyl alcohol.

Substitution: 2,4-diamino-5-hydroxybenzoate (when using amines).

科学的研究の応用

2,4-ジフルオロ-5-ヒドロキシ安息香酸エチルは、科学研究においていくつかの応用があります。

化学: より複雑な有機分子の合成の中間体として使用されます。その独特の置換パターンは、新規材料と医薬品の開発のための貴重なビルディングブロックとなっています。

生物学: この化合物は、その構造が天然に存在する分子と類似しているため、酵素阻害や受容体結合に関わる研究に使用することができます。

工業: この化合物は、特殊化学品の製造や農薬の合成のための前駆体として使用することができます。

作用機序

2,4-ジフルオロ-5-ヒドロキシ安息香酸エチルの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体と相互作用し、それらの活性を変化させる可能性があります。フッ素原子の存在は、化合物の結合親和性と特定の標的に対する選択性を高めることができます。ヒドロキシル基は水素結合を形成することができ、標的分子との相互作用をさらに安定化することができます。

類似化合物との比較

2,4-ジフルオロ-5-ヒドロキシ安息香酸エチルは、以下のような他のフッ素化ベンゾエートと比較することができます。

2,4-ジクロロ-5-ヒドロキシ安息香酸エチル: 構造は類似していますが、フッ素原子ではなく塩素原子があります。塩素原子はフッ素原子よりも大きく、電気陰性度が低いため、化合物の反応性と生物活性に影響を与える可能性があります。

2,4-ジフルオロ-3-ヒドロキシ安息香酸エチル: ヒドロキシル基の位置が異なり、化合物の化学的性質と生物学的標的との相互作用に影響を与える可能性があります。

2,4-ジフルオロ-5-メトキシ安息香酸エチル: ヒドロキシル基はメトキシ基に置き換わっており、化合物の溶解性と反応性に影響を与える可能性があります。

2,4-ジフルオロ-5-ヒドロキシ安息香酸エチルは、フッ素原子とヒドロキシル基の特定の位置により、独特の化学的および生物学的性質を持つ独特の化合物です。

生物活性

Ethyl 2,4-difluoro-5-hydroxybenzoate is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, relevant case studies, and findings from recent research.

Chemical Structure and Properties

This compound is a derivative of benzoic acid characterized by the presence of two fluorine atoms at the 2nd and 4th positions and a hydroxyl group at the 5th position on the benzene ring. Its molecular formula is C9H8F2O3. This structural configuration is significant as it influences the compound's solubility, binding affinity to biological targets, and overall biological activity.

The biological activity of this compound can be attributed to its interactions with various enzymes and receptors in biological systems. The fluorine substituents enhance the compound's binding affinity to target proteins, while the hydroxyl group may facilitate hydrogen bonding interactions.

Target Enzymes and Pathways

- Enzyme Interaction : Research indicates that compounds with similar structures can interact with enzymes such as p-hydroxybenzoate hydroxylase, which is involved in the degradation of aromatic compounds in bacteria. This interaction suggests potential applications in antimicrobial therapies.

- Biochemical Pathways : The compound may influence biochemical pathways related to inflammation and microbial resistance. Its structural similarity to other benzoic acid derivatives hints at a potential role in modulating enzyme activity associated with these pathways.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of benzoic acid exhibit significant activity against various bacterial strains. For instance, compounds with hydrophobic groups like ethyl have demonstrated increased trypanocidal activity against Trypanosoma species .

| Compound | Activity (LC50) | Target Strain |

|---|---|---|

| This compound | 0.21–0.29 µM | NINOA strain |

| Benzocaine (reference) | 0.02–0.34 µM | NINOA strain |

| Ethyl benzoate derivatives | Varies | Different strains |

Case Studies

- Inhibition Studies : In a study examining various benzoic acid derivatives, this compound was found to exhibit moderate inhibitory effects on specific enzymes involved in bacterial metabolism. The presence of fluorine atoms was linked to enhanced potency compared to non-fluorinated analogs .

- Therapeutic Potential : Another study highlighted the compound's potential as a precursor for developing new pharmaceuticals aimed at treating infections caused by resistant bacterial strains . The modification of existing benzoic acid derivatives through fluorination has shown promising results in enhancing their pharmacological profiles.

特性

分子式 |

C9H8F2O3 |

|---|---|

分子量 |

202.15 g/mol |

IUPAC名 |

ethyl 2,4-difluoro-5-hydroxybenzoate |

InChI |

InChI=1S/C9H8F2O3/c1-2-14-9(13)5-3-8(12)7(11)4-6(5)10/h3-4,12H,2H2,1H3 |

InChIキー |

PRAIRUQWFUPDQA-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=CC(=C(C=C1F)F)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。